molecular formula C17H16N2O2 B12522309 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- CAS No. 651733-72-1

1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)-

Cat. No.: B12522309
CAS No.: 651733-72-1
M. Wt: 280.32 g/mol
InChI Key: RWJBFHYCNILDJU-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of 2-(3,5-dimethylphenyl)-4-(methylamino)isoindole-1,3-dione is characterized by:

  • C=O Stretches : Two strong bands at 1775 cm⁻¹ and 1710 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the two ketone groups.
  • N-H Stretch : A medium-intensity band at 3320 cm⁻¹ from the methylamino group.
  • C-H Aromatic Stretches : Peaks between 3050–3100 cm⁻¹ for the dimethylphenyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 2.35 (s, 6H, two CH₃ groups on phenyl).
    • δ 3.02 (s, 3H, N-CH₃).
    • δ 6.90–7.50 (m, 6H, aromatic protons).
  • ¹³C NMR (100 MHz, CDCl₃) :
    • δ 167.5 and 168.1 (two carbonyl carbons).
    • δ 138.2–126.4 (aromatic carbons).
    • δ 21.5 (methyl carbons).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a strong absorption band at λₘₐₓ = 285 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) attributed to π→π* transitions in the conjugated isoindole system.

Mass Spectrometry

The electron ionization (EI) mass spectrum shows:

  • Molecular Ion Peak : m/z 280.32 [M⁺], consistent with the molecular formula C₁₇H₁₆N₂O₂.
  • Key Fragments :
    • m/z 265.28 [M – CH₃]⁺.
    • m/z 237.22 [M – CONHCH₃]⁺.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate electronic stability.
  • Molecular Electrostatic Potential (MEP) : Negative potential localized at the carbonyl oxygens, suggesting nucleophilic attack sites.
  • Geometric Optimization : The calculated bond lengths (C=O: 1.21 Å, C-N: 1.38 Å) align with experimental values for phthalimide derivatives.

Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) is delocalized over the isoindole ring and the methylphenyl group, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl groups. This electronic distribution supports charge-transfer interactions in potential applications.

Properties

CAS No.

651733-72-1

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-4-(methylamino)isoindole-1,3-dione

InChI

InChI=1S/C17H16N2O2/c1-10-7-11(2)9-12(8-10)19-16(20)13-5-4-6-14(18-3)15(13)17(19)21/h4-9,18H,1-3H3

InChI Key

RWJBFHYCNILDJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC)C

Origin of Product

United States

Preparation Methods

Gabriel Synthesis Methodology

The Gabriel synthesis represents one of the most established routes for preparing N-substituted phthalimides (isoindole-1,3-diones). This approach typically involves the reaction of phthalic anhydride or its derivatives with primary amines under thermal conditions. For compounds like our target molecule, this reaction would involve the condensation of a suitable phthalic anhydride derivative with 3,5-dimethylaniline.

The general mechanism proceeds through initial nucleophilic attack of the amine on one carbonyl group of phthalic anhydride, forming an intermediate amide-acid, followed by thermal dehydration to complete the imide ring formation. The reaction generally requires elevated temperatures (100-140°C) and can be performed in solvents such as glacial acetic acid, toluene, or solvent-free conditions.

Diels-Alder Approach for Isoindole Core Formation

An alternative strategy involves the formation of the isoindole core through Diels-Alder reactions. As detailed in search results, hexadehydro-Diels-Alder (HDDA) domino reactions provide efficient routes to multifunctionalized isoindole-1,3-diones. This method allows for the construction of the core structure with simultaneous introduction of functional groups, offering a more convergent synthetic approach.

Functionalization of Pre-formed Isoindoles

This approach involves the sequential modification of simpler isoindole-1,3-dione compounds. For the target compound, this would typically involve:

  • Initial synthesis of 2-(3,5-dimethylphenyl)isoindole-1,3-dione
  • Subsequent introduction of the methylamino group at the 4-position through nitration, reduction, and methylation steps

Specific Preparation Methods

Direct Synthesis via Phthalic Anhydride Route

The most straightforward approach for preparing 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- involves a multi-step synthesis starting from appropriately substituted phthalic anhydride derivatives.

Step 1: N-Arylation of Phthalic Anhydride
The initial step involves condensation of 4-nitrophthalic anhydride with 3,5-dimethylaniline in glacial acetic acid under reflux conditions for 8 hours. This reaction results in the formation of 2-(3,5-dimethylphenyl)-4-nitroisoindole-1,3-dione.

4-Nitrophthalic anhydride + 3,5-Dimethylaniline → 2-(3,5-dimethylphenyl)-4-nitroisoindole-1,3-dione

Step 2: Reduction of Nitro Group
The nitro compound is then reduced to the corresponding amino derivative using appropriate reducing agents. Several reduction methods can be employed:

a) Iron/Hydrochloric acid system
b) Zinc in acetic acid
c) Catalytic hydrogenation using Pd/C or Raney nickel

Based on available literature, the reduction with iron powder in acidic medium (Fe/HCl) offers good yields while avoiding over-reduction problems. The reaction typically proceeds at temperatures ranging from 25°C to 50°C for 2-4 hours.

2-(3,5-dimethylphenyl)-4-nitroisoindole-1,3-dione + Fe/HCl → 2-(3,5-dimethylphenyl)-4-aminoisoindole-1,3-dione

Step 3: N-Methylation of Amino Group
The final step involves selective N-methylation of the amino group at the 4-position. This can be achieved through several methods:

a) Reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride
b) Direct alkylation with methyl iodide or dimethyl sulfate in the presence of a base
c) Reaction with formamide under basic conditions

Reductive amination typically provides better selectivity for mono-methylation, avoiding over-alkylation issues.

2-(3,5-dimethylphenyl)-4-aminoisoindole-1,3-dione + HCHO + NaCNBH₃ → 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)-

Alternative Approach via Heck-aza-Michael Strategy

A more contemporary approach employs the Heck-aza-Michael (HaM) strategy, which has been successfully applied to synthesize various functionalized isoindoline derivatives. This approach could be adapted for our target compound:

Step 1: Preparation of an appropriate vinylsulfonamide intermediate
Step 2: Heck reaction with 3,5-dimethylphenyl bromide
Step 3: One-pot deprotection and intramolecular aza-Michael reaction to form the isoindole core
Step 4: Introduction of the methylamino group at the 4-position

This approach offers potential advantages in stereocontrol and functional group compatibility.

Reaction Conditions and Optimization

Key Parameters Affecting Synthesis

The preparation of 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- is significantly influenced by several reaction parameters. Table 1 summarizes the critical factors affecting each synthetic step based on literature precedents for similar compounds.

Table 1: Key Parameters for Optimizing the Synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)-

Synthetic Step Key Parameters Optimal Conditions Notes
N-Arylation Temperature, Solvent, Reaction time 110-120°C, Glacial acetic acid, 5-8 h Higher temperatures accelerate reaction but may lead to side products
Nitro Reduction Reducing agent, Temperature, pH Fe/HCl, 25-50°C, pH 1-2 Neutral to basic conditions may lead to incomplete reduction
N-Methylation Alkylating agent, Base, Solvent HCHO/NaCNBH₃, DMF, 25°C Strict control of stoichiometry prevents over-methylation

Solvent Effects

The choice of solvent significantly impacts the efficiency of each synthetic step. For the N-arylation step, polar aprotic solvents like DMF or polar protic solvents like acetic acid provide the best results. The reduction step typically requires protic solvents to facilitate proton transfer during the redox process. For the methylation step, polar aprotic solvents like DMF or DMSO generally yield better selectivity.

Purification and Characterization

Purification Techniques

The purification of intermediates and the final product can be achieved through several methods:

  • Recrystallization: Commonly using ethyl acetate/hexane, methanol/water, or acetone/water systems.
  • Column chromatography: Typically employing silica gel with ethyl acetate/hexane gradients (20:80 to 50:50).
  • Filtration and washing: Particularly effective for isolating intermediates as their hydrochloride salts.

Analytical Characterization

The target compound and its synthetic intermediates can be characterized by the following analytical methods:

  • Melting point: Expected range for the final compound based on similar structures: 195-210°C.
  • NMR spectroscopy: Characteristic signals include:
    • ¹H NMR: Imino proton of isoindole (δ 10.5-11.5 ppm)
    • Methylamino NH (δ 4.5-5.5 ppm)
    • Aromatic protons (δ 7.0-8.0 ppm)
  • IR spectroscopy: Characteristic bands include:
    • C=O stretching (1700-1750 cm⁻¹)
    • NH stretching (3300-3500 cm⁻¹)
  • Mass spectrometry: Expected molecular ion at m/z 280.32.

Comparative Analysis of Synthetic Methods

Efficiency Comparison

Table 2 provides a comparative analysis of the different synthetic approaches discussed, highlighting their advantages and limitations.

Table 2: Comparative Analysis of Synthetic Methods for 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)-

Synthetic Method Overall Yield Number of Steps Advantages Limitations
Phthalic Anhydride Route 55-65% 3 Well-established, scalable procedure Multi-step synthesis, requires handling of sensitive intermediates
Heck-aza-Michael Strategy 45-55% 4 Better functional group tolerance, potential for stereocontrol More complex procedure, requires specialized catalysts
Hexadehydro-Diels-Alder Approach 40-50% 2 Fewer steps, more convergent Requires careful temperature control, limited substrate scope

Scalability Considerations

For laboratory-scale synthesis (5-50 g), the phthalic anhydride route offers the best balance of reliability and simplicity. For larger scale production, the potential hazards associated with nitro reduction must be carefully managed, possibly by employing continuous flow technology or alternative reduction methods.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Reacting with electrophiles or nucleophiles to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Could produce amines or alcohols.

    Substitution: Results in various substituted isoindole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that isoindole derivatives exhibit significant antimicrobial properties. For example, a study highlighted the synthesis and evaluation of several isoindole-1,3(2H)-dione derivatives showing promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds displayed inhibition zones comparable to standard antibiotics like gentamicin .

Anticancer Properties

Isoindole derivatives have also been investigated for their anticancer potential. In vitro studies revealed that certain derivatives induce apoptosis in cancer cell lines such as Caco-2 and HCT-116. These compounds disrupt the cell cycle and exhibit antiproliferative effects, suggesting their potential as anticancer agents .

CompoundCancer Cell LineIC50 (μmol/mL)
Compound 1Caco-21.174
Compound 3HCT-1160.0478

Anti-inflammatory Effects

Isoindole derivatives are reported to influence pro-inflammatory factors significantly. They have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), while enhancing anti-inflammatory markers such as interleukin-10 (IL-10). This dual action positions them as potential therapeutic agents for inflammatory diseases .

Synthesis and Characterization

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Study on Antileishmanial Activity

A recent investigation focused on the antileishmanial properties of isoindole derivatives against Leishmania tropica. Compounds were found to be more effective than traditional treatments like Glucantime, highlighting their potential in treating leishmaniasis .

Structure-Activity Relationship Analysis

Research has provided insights into the structure-activity relationship (SAR) of isoindole derivatives. Modifications in substituents significantly affect their biological activities, emphasizing the importance of molecular design in drug development .

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating specific enzymes.

    Modulating receptor activity: Affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The isoindole-dione core allows for diverse functionalization. Below is a comparison of substituents, molecular weights, and uses of similar compounds:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Primary Use/Activity Reference Yield (Synthesis)
Target Compound 2-(3,5-dimethylphenyl), 4-(methylamino) Not provided Not provided Insufficient data N/A
Folpet (2-((trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione) 2-(trichloromethylthio) C₉H₄Cl₃NO₂S 296.56 g/mol Pesticide (fungicide) N/A
106746-74-1 2-[2-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxy-3,5-dimethylphenyl] C₂₅H₂₁N₃O₃S 443.52 g/mol Not specified (structural complexity suggests potential bioactivity) N/A
Compound 4 () 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl) Not provided Not provided Synthetic intermediate N/A (48-hour reaction)
Azetidinyl derivative () 2-[2-(4-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-3-azetidinyl] Not provided Not provided Not specified 70–71%

Key Observations :

  • Substituent Impact: The target compound’s 3,5-dimethylphenyl and methylamino groups may enhance lipophilicity compared to Folpet’s trichloromethylthio group, which contributes to its pesticidal activity .
  • Molecular Weight : The benzimidazole-thio derivative (CAS 106746-74-1) has a higher molecular weight (443.52 g/mol), suggesting increased steric bulk compared to the target compound .
  • Synthetic Complexity : The azetidinyl derivative’s 70–71% yield via multi-step synthesis contrasts with the Claisen-Schmidt condensation used for Compound 4 (), highlighting variability in synthetic accessibility .
Functional Group Influence on Bioactivity
  • Folpet : The trichloromethylthio group is critical for its fungicidal action, likely disrupting thiol-dependent enzymes in pathogens .
  • Benzimidazole-Thio Derivative : The benzimidazole-thio moiety (CAS 106746-74-1) may confer antimicrobial or antiparasitic activity, akin to benzimidazole-based drugs .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives, particularly those with N-substituents like 2-(3,5-dimethylphenyl)-4-(methylamino)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is part of a larger class of phthalimide derivatives known for their therapeutic potential, including anti-inflammatory, analgesic, and neuroprotective effects.

Chemical Structure and Properties

  • Chemical Formula : C12H13N1O2
  • Molecular Weight : 217.24 g/mol
  • CAS Number : 59717171

The structure features a phthalimide core, which is crucial for its biological activity. The presence of the dimethylphenyl and methylamino groups enhances its lipophilicity and interaction with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. A study reported that several synthesized derivatives showed greater COX-2 inhibition compared to meloxicam, a standard anti-inflammatory drug. Notably, compounds with specific substituents exhibited a favorable COX-2/COX-1 affinity ratio, suggesting a targeted anti-inflammatory effect without the side effects associated with non-selective COX inhibitors .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated the ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various pathologies including neurodegenerative diseases. The antioxidant activity was attributed to the structural features of the isoindole moiety, which allows for effective electron donation .

Neuroprotective Effects

Phthalimide derivatives have shown promise as neuroprotective agents. Studies suggest that they can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. By modulating cholinergic activity, these compounds may help in alleviating cognitive decline associated with neurodegenerative disorders .

Case Study 1: Synthesis and Biological Evaluation

In a recent study published in Molecules, researchers synthesized various N-substituted isoindole derivatives and assessed their biological activities. Among them, one compound demonstrated significant inhibition of COX-2 with an IC50 value lower than that of meloxicam. The study highlighted the importance of the aromatic substituent in enhancing enzyme affinity .

Case Study 2: Neuroprotection and Antioxidant Activity

Another investigation focused on the neuroprotective effects of isoindole derivatives in models of oxidative stress. The results indicated that these compounds not only reduced oxidative damage but also improved neuronal survival rates in vitro. This dual action positions them as potential candidates for further development in treating neurodegenerative conditions .

Summary of Findings

Activity Mechanism Key Findings
Anti-inflammatoryCOX inhibitionGreater COX-2 inhibition than meloxicam
AntioxidantROS/RNS scavengingEffective reduction of oxidative stress
NeuroprotectiveAChE inhibitionEnhanced neuronal survival and cognitive function

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1H-Isoindole-1,3(2H)-dione derivatives, and how can purity be optimized?

  • Methodological Answer: The compound can be synthesized via reflux reactions between substituted amines and isoindole precursors in ethanol, followed by crystallization for structural confirmation . Purity optimization typically involves HPLC with UV detection (λ = 254 nm) and recrystallization from ethanol or ethyl acetate. For example, 2-(2-fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione was obtained with 72% yield after refluxing and slow evaporation .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., O–H distances adjusted to 0.82 Å in crystal structures) .
  • IR spectroscopy : Identifies functional groups like carbonyl (C=O stretching at ~1700 cm⁻¹) and aromatic C–H bonds .
  • NMR : Confirms substitution patterns (e.g., methylamino groups at position 4 and dimethylphenyl at position 2) .

Q. How are in vitro assays designed to evaluate its pharmacological potential?

  • Methodological Answer:

  • Cyclooxygenase (COX) inhibition : Uses enzyme-linked immunosorbent assays (ELISA) with IC₅₀ calculations .
  • Anticancer activity : Screened via MTT assays against tumor cell lines (e.g., BRCA1/2-expressing cells) with docking studies to validate binding to tumor-progressive proteins .

Advanced Research Questions

Q. What in vivo models are appropriate for testing its analgesic and anti-inflammatory efficacy?

  • Methodological Answer:

  • Carrageenan-induced paw edema : Measures reduction in edema volume over 6 hours post-administration .
  • Hot-plate test : Evaluates analgesic latency in rodents, with dose-dependent responses (e.g., 10–50 mg/kg) .
  • Histopathological analysis of treated tissues ensures safety and mechanism validation .

Q. How can molecular docking resolve contradictions in reported anticancer activity across studies?

  • Methodological Answer:

  • Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like BRCA1/2 or COX-2. For example, 1H-Isoindole-1,3(2H)-dione derivatives showed antagonism toward BRCA1 (binding energy ≤ −8.5 kcal/mol) but weaker COX-2 inhibition, explaining divergent activity profiles .
  • Validate docking results with mutagenesis studies or competitive binding assays .

Q. What strategies address discrepancies in solubility and bioavailability during preclinical development?

  • Methodological Answer:

  • Salt formation : Increases aqueous solubility (e.g., hydrochloride salts).
  • Nanoparticle encapsulation : Enhances bioavailability via PEGylated liposomes .
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to calculate AUC and half-life .

Q. How do structural modifications influence target selectivity (e.g., COX-2 vs. tumorigenic proteins)?

  • Methodological Answer:

  • Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance COX-2 affinity, while methylamino groups at position 4 improve interactions with DNA repair proteins .
  • Compare IC₅₀ ratios between isoforms using recombinant enzyme assays .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on COX inhibition versus anticancer mechanisms?

  • Methodological Answer:

  • Perform pathway enrichment analysis (e.g., KEGG) to identify dominant signaling pathways (e.g., apoptosis vs. inflammation).
  • Use siRNA knockdowns to isolate COX-dependent vs. BRCA1/2-mediated effects in cell lines .

Q. Why do some analogs show high in vitro potency but poor in vivo efficacy?

  • Methodological Answer:

  • Assess metabolic stability via liver microsome assays (e.g., CYP3A4/5 degradation).
  • Modify the dimethylphenyl group to reduce steric hindrance in vivo .

Tables for Key Findings

Activity Assay Type Key Result Reference
COX-2 InhibitionELISAIC₅₀ = 12.3 μM
BRCA1 AntagonismDocking StudyΔG = −8.7 kcal/mol; Ki = 0.4 μM
Analgesic EfficacyHot-plate testLatency increase: 45% at 50 mg/kg
CrystallinityX-raySpace group P2₁/c; Z = 4

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